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Executive Summary: Lumateperone (formerly ITI-007) is a novel second-generation

antipsychotic approved for the treatment of schizophrenia in adults.[1][2] Its unique

mechanism, which involves simultaneous modulation of serotonin, dopamine, and glutamate

neurotransmission, differentiates it from other antipsychotics.[3][4] This document provides a

detailed overview of the initial clinical trial program that evaluated the efficacy and safety of

lumateperone for the treatment of acute psychosis in patients with schizophrenia. We

consolidate the methodologies and quantitative outcomes of key Phase II and Phase III

studies, presenting data in a structured format for scientific and research professionals.

Introduction to Lumateperone
Lumateperone is a first-in-class agent designed to provide antipsychotic efficacy with a

favorable safety and tolerability profile.[5][6] Unlike conventional antipsychotics that primarily

target dopamine D2 receptors, lumateperone offers a more complex pharmacological profile.

[7] This profile is characterized by potent serotonin 5-HT2A receptor antagonism, presynaptic

partial agonism and postsynaptic antagonism at dopamine D2 receptors, inhibition of the

serotonin transporter (SERT), and D1 receptor-dependent modulation of glutamate.[8] This

multifaceted action was hypothesized to address both positive and negative symptoms of

schizophrenia while minimizing the motor, metabolic, and endocrine side effects commonly

associated with other antipsychotic medications.[4][8][9]

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1672687?utm_src=pdf-interest
https://www.benchchem.com/product/b1672687?utm_src=pdf-body
https://smpdb.ca/view/SMP0126693
https://pmc.ncbi.nlm.nih.gov/articles/PMC10741391/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9099
https://www.ncbi.nlm.nih.gov/books/NBK560844/
https://www.benchchem.com/product/b1672687?utm_src=pdf-body
https://www.benchchem.com/product/b1672687?utm_src=pdf-body
https://www.benchchem.com/product/b1672687?utm_src=pdf-body
https://www.hmpgloballearningnetwork.com/site/pcn/posters/lumateperone-iti-007-treatment-schizophrenia-overview-placebo-controlled-clinical-trials
https://www.researchgate.net/publication/339283941_Lumateperone_First_Approval
https://www.benchchem.com/product/b1672687?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lumateperone-tosylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC6990963/
https://www.ncbi.nlm.nih.gov/books/NBK560844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6990963/
https://psychiatryonline.org/doi/full/10.1176/appi.ajp-rj.2023.180306
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lumateperone's therapeutic effects are attributed to its synergistic activity across three critical

neurotransmitter systems.[3][10] At low doses, it acts as a potent 5-HT2A antagonist.[3] As the

dose increases, it engages dopamine D2 receptors, acting as a presynaptic partial agonist to

reduce dopamine release and a postsynaptic antagonist.[1][4] This dual action is thought to

contribute to its antipsychotic effect at a relatively low D2 receptor occupancy of approximately

40%, which may explain the low incidence of extrapyramidal symptoms (EPS).[1] Furthermore,

lumateperone inhibits serotonin reuptake, a mechanism associated with antidepressant

effects, and modulates glutamatergic neurotransmission, potentially through a D1-receptor-

mediated mechanism that enhances NMDA receptor phosphorylation.[1][4]
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Caption: Lumateperone's multifaceted signaling pathway.

Pharmacokinetics and Receptor Occupancy
Lumateperone is rapidly absorbed following oral administration, with peak plasma

concentrations reached within 1 to 2 hours and an effective half-life of 18 to 21 hours,

supporting a once-daily dosing schedule.[8][11][12] Positron Emission Tomography (PET)

studies in patients with stable schizophrenia provided critical insights into its central nervous

system activity. A 60 mg dose of lumateperone (equivalent to 42 mg of the active moiety)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1672687?utm_src=pdf-body
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9099
https://www.mdpi.com/1422-0067/25/24/13289
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9099
https://smpdb.ca/view/SMP0126693
https://www.ncbi.nlm.nih.gov/books/NBK560844/
https://smpdb.ca/view/SMP0126693
https://www.benchchem.com/product/b1672687?utm_src=pdf-body
https://smpdb.ca/view/SMP0126693
https://www.ncbi.nlm.nih.gov/books/NBK560844/
https://www.benchchem.com/product/b1672687?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672687?utm_src=pdf-body
https://www.benchchem.com/product/b1672687?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6990963/
https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-lumateperone-tosylate
https://www.researchgate.net/publication/375922189_The_Novel_Antipsychotic_Lumateperone_ITI-007_in_the_Treatment_of_Schizophrenia_A_Systematic_Review
https://www.benchchem.com/product/b1672687?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


resulted in a peak mean striatal dopamine D2 receptor occupancy of 39%.[13] This moderate

level of D2 occupancy is consistent with the drug's favorable profile regarding motor side

effects.[1] At a 40 mg dose, the drug achieved over 80% occupancy of cortical 5-HT2A

receptors and between 8% to 33% occupancy of striatal serotonin transporters.[10]

Initial Clinical Trial Program for Schizophrenia
The initial development program for lumateperone in schizophrenia consisted of three key

placebo-controlled studies: one Phase II trial (ITI-007-005) and two pivotal Phase III trials (ITI-

007-301 and ITI-007-302).[5][14] These trials were designed to evaluate the efficacy and safety

of lumateperone in patients experiencing an acute exacerbation of psychosis.
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Typical Phase II/III Trial Workflow
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Caption: Generalized workflow for pivotal lumateperone trials.

Phase II Study (ITI-007-005 / NCT01499563)
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This was the first major study to demonstrate the antipsychotic efficacy of lumateperone.[15]

The study was a 4-week, randomized, double-blind, placebo- and active-controlled trial

involving 335 adults with an acute exacerbation of schizophrenia. Participants were

randomized to receive lumateperone 60 mg (equivalent to 42 mg active moiety),

lumateperone 120 mg, placebo, or risperidone 4 mg (as an active control for assay sensitivity).

[13][15] The primary outcome measure was the change from baseline in the Positive and

Negative Syndrome Scale (PANSS) total score at Day 28.[15]

The 60 mg dose of lumateperone met the primary endpoint, demonstrating statistically

significant superiority over placebo.[15] The 120 mg dose did not separate from placebo.[15]

Secondary analyses also suggested improvements in negative and depressive symptoms with

the 60 mg dose.[15]

Efficacy Outcome

(Study ITI-007-005)

Lumateperone 60
mg

Risperidone 4 mg Placebo

Baseline PANSS Total

Score (Mean)
~90 ~90 ~90

Change from Baseline

in PANSS Total Score
-13.2 -13.2 -7.4

Difference vs. Placebo

(p-value)
-5.8 (p=0.017) -5.8 (p=0.013) N/A

Effect Size vs.

Placebo
0.4 0.4 N/A

Data sourced from

multiple reports

referencing the Phase

II study.[15][16]

Lumateperone was well-tolerated with a safety profile comparable to placebo.[15] Compared

to risperidone, both doses of lumateperone were associated with significantly lower levels of

prolactin, fasting glucose, total cholesterol, and triglycerides.[2][15]
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Key Safety Findings

(Study ITI-007-005)

Lumateperone 60
mg

Risperidone 4 mg Placebo

Discontinuation due to

AEs
Low Low Low

Incidence of

Extrapyramidal

Symptoms (EPS)

Similar to Placebo Higher than Placebo Low

Weight Gain Lower than Placebo Significantly Higher Minimal

Metabolic Changes

(Glucose, Lipids)
Similar to Placebo Significantly Higher Minimal

Prolactin Levels Significantly Lower Significantly Higher No Change

Data sourced from

Correll et al. (2016)

and other reviews.[2]

[15]

Phase III Program
Two pivotal Phase III studies were conducted to confirm the findings of the Phase II trial.

This study served as one of the two positive trials supporting FDA approval.[17]

This was a 4-week, randomized, double-blind, placebo-controlled inpatient trial conducted at 12

sites in the U.S.[8][17] A total of 450 patients with an acute exacerbation of schizophrenia were

randomized (1:1:1) to receive lumateperone 42 mg, lumateperone 28 mg, or placebo once

daily.[17] The primary endpoint was the change from baseline to Day 28 on the PANSS total

score, with the Clinical Global Impression-Severity (CGI-S) score as the key secondary

endpoint.[8][17]

The 42 mg dose of lumateperone met both its primary and key secondary endpoints, showing

a statistically significant improvement in symptoms compared to placebo.[8]
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Efficacy Outcomes

(Study ITI-007-301)

Lumateperone 42
mg

Lumateperone 28
mg

Placebo

N (Modified Intent-to-

Treat)
146 141 148

Baseline PANSS Total

Score (Mean)
90.1 89.3 90.1

LSMD in PANSS Total

Score vs. Placebo

(Day 28)

-4.2 -2.6 N/A

95% Confidence

Interval
-7.8 to -0.6 -6.2 to 1.1 N/A

Multiplicity-Adjusted p-

value
0.04 0.18 N/A

Effect Size -0.3 -0.2 N/A

LSMD in CGI-S Score

vs. Placebo (Day 28)
-0.3 -0.2 N/A

Multiplicity-Adjusted p-

value
0.003 0.18 N/A

Data sourced from

Correll et al. (2020).

LSMD = Least-

Squares Mean

Difference.[8]

The safety profile was consistent with previous findings. Treatment-emergent adverse events

were mostly mild to moderate, with somnolence and sedation being the most common.[4][8]

There were no clinically significant differences from placebo in terms of weight gain, metabolic

parameters, or extrapyramidal symptoms.[8][16]
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Adverse Events ≥5% &

Twice Placebo Rate (Study

ITI-007-301)

Lumateperone 42 mg
(n=150)

Placebo (n=150)

Somnolence/Sedation 17.6% / 12.7% 7.3% / 4.0%

Fatigue 5.3% 2.0%

Data sourced from multiple

reports.[4][8]

This second Phase III study did not meet its primary endpoint, a result attributed to a high

placebo response.[5][16]

This was a 6-week, randomized, double-blind study involving 696 patients with acute

schizophrenia.[5][18] Participants were assigned to lumateperone 60 mg (42 mg active

moiety), 20 mg, risperidone 4 mg, or placebo.[18] The primary endpoint was the change from

baseline in PANSS total score at Day 42.

Neither dose of lumateperone separated from placebo on the primary endpoint.[16] However,

the magnitude of improvement from baseline in the lumateperone 60 mg arm was consistent

with the positive results from the other two pivotal studies.[5][16] The active control,

risperidone, did separate from placebo, confirming assay sensitivity.[16] Despite the lack of

efficacy separation, the safety findings were robust, confirming lumateperone's favorable

profile. Lumateperone was statistically significantly better than risperidone on key safety

measures, including weight gain, metabolic changes, and prolactin levels, and showed a safety

profile similar to placebo.[16]
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Efficacy & Safety

Overview (Study ITI-

007-302)

Lumateperone 60
mg

Risperidone 4 mg Placebo

Change from Baseline

in PANSS Total Score
-14.6 -20.5 -15.1

Separation from

Placebo
No Yes N/A

Safety Profile vs.

Placebo
Similar Worse N/A

Safety Profile vs.

Risperidone
Favorable N/A Favorable

Data sourced from

Intra-Cellular

Therapies Press

Release (2016).[16]

Conclusion
The initial clinical trials of lumateperone for psychosis demonstrated that the 42 mg dose is an

effective treatment for adult patients with acute exacerbations of schizophrenia, as established

in two of three pivotal placebo-controlled trials.[5][9] Across the program, lumateperone
consistently displayed a safety and tolerability profile comparable to placebo, with a notable

lack of the motor and metabolic side effects that are common with many other antipsychotic

agents.[14][16] This unique combination of a novel mechanism of action, proven efficacy, and a

favorable safety profile established lumateperone as a valuable therapeutic option for the

management of schizophrenia.[8][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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